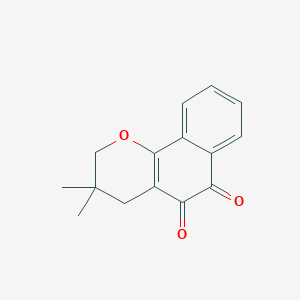
Rhinacanthone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhinacanthone is a natural product found in Rhinacanthus and Rhinacanthus nasutus with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Rhinacanthone has been primarily studied for its anticancer effects. Research indicates that it induces apoptosis in various cancer cell lines, notably human cervical carcinoma (HeLa) cells. Key findings include:
- Mechanism of Action : this compound inhibits cell proliferation in a dose-dependent manner, with an IC(50) ranging from 1.2 to 5.5 µM over 2-24 hours. It triggers apoptosis through a mitochondrial-dependent pathway, characterized by increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) .
- Specificity : Studies have shown that this compound exhibits tumor-specific cytotoxicity, effectively targeting cancer cells while sparing normal cells .
Antimicrobial Activity
This compound and extracts from Rhinacanthus nasutus demonstrate significant antimicrobial properties:
- Bacterial Inhibition : The leaf extract has shown efficacy against various bacteria such as Staphylococcus aureus and Streptococcus mutans. The rhinacanthin-rich extract exhibits strong antimicrobial activity, contributing to its traditional use in treating skin infections .
- Fungal Activity : The compound has been reported to possess fungicidal properties, acting on fungal cell walls and leading to cell death .
Neuroprotective Effects
Recent studies suggest that this compound may provide neuroprotective benefits:
- Oxidative Stress Reduction : Research indicates that this compound can ameliorate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .
- Anti-inflammatory Properties : It has been shown to reduce neuroinflammation and protect against glutamate-induced cell death in vitro .
Other Therapeutic Applications
Beyond its anticancer and antimicrobial properties, this compound has potential applications in other areas:
- Diabetes Management : Extracts containing this compound have been noted to normalize blood glucose levels and improve pancreatic function in diabetic animal models .
- Hepatoprotective Effects : Studies indicate that it may protect against liver damage induced by toxins like aflatoxin B1 .
Data Summary Table
The following table summarizes the reported activities and effects of this compound:
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound:
- In a study involving HeLa cells, this compound demonstrated superior efficacy compared to other compounds like beta-lapachone, suggesting its potential as a promising agent for cervical cancer treatment .
- Research on the extract's antibacterial properties revealed significant inhibition zones against pathogenic bacteria, supporting its traditional use in herbal medicine for skin infections .
Eigenschaften
CAS-Nummer |
171522-36-4 |
|---|---|
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
3,3-dimethyl-2,4-dihydrobenzo[h]chromene-5,6-dione |
InChI |
InChI=1S/C15H14O3/c1-15(2)7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-8-15/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
GAQRLJKQPBBUSK-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C3=CC=CC=C3C(=O)C2=O)OC1)C |
Kanonische SMILES |
CC1(CC2=C(C3=CC=CC=C3C(=O)C2=O)OC1)C |
Key on ui other cas no. |
171522-36-4 |
Synonyme |
3,4-dihydro-3,3-dimethyl-2H-naphtho(1,2-b)pyran-5,6-dione rhinacanthone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















